Vincaleukoblastine

C46H60N4O13S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C46H60N4O13S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Cell Division and Microtubule Dynamics:

VLB's primary mechanism of action involves disrupting microtubule assembly within cells. These microtubules play crucial roles in cell division, spindle formation, and intracellular transport. By inhibiting their formation, VLB effectively arrests cell proliferation, making it a valuable tool for studying cell cycle regulation and mitosis.

Researchers employ VLB to investigate the complex interplay between microtubules and various cellular processes. For example, studies utilizing VLB have shed light on the mechanisms governing chromosome segregation during mitosis, revealing potential targets for cancer therapy.

Investigating Neurodegenerative Diseases:

The microtubule-disrupting properties of VLB extend to neuronal cells, making it a useful tool for studying neurodegenerative diseases like Alzheimer's and Parkinson's. These diseases are characterized by abnormal tau protein aggregation and microtubule dysfunction. VLB can induce similar microtubule disruption in model systems, allowing researchers to explore the pathological mechanisms underlying these diseases and develop potential therapeutic strategies.

By studying the effects of VLB on neuronal cells, researchers gain valuable insights into the complex interplay between microtubules and neuronal function, potentially leading to the development of novel treatments for neurodegenerative disorders.

Unraveling the Secrets of Cancer Cell Resistance:

Despite its effectiveness in treating various cancers, VLB is not without its challenges. Cancer cells can develop resistance to the drug, rendering treatment ineffective. Studying VLB-resistant cancer cells provides valuable information about the mechanisms of resistance and potential strategies to overcome it.

Link

Link

OVERCOMING VINCALEUKOBLASTINE RESISTANCE IN CANCER THERAPY

By understanding how cancer cells develop resistance to VLB, researchers can design new therapeutic approaches that target these resistance mechanisms, ultimately improving treatment outcomes for patients.

Exploring New Therapeutic Avenues:

VLB's unique properties continue to inspire researchers to explore its potential beyond existing applications. Studies are investigating its efficacy in treating other diseases, such as autoimmune disorders and viral infections. Additionally, its ability to disrupt microtubules raises possibilities for its use in developing novel drug delivery systems.

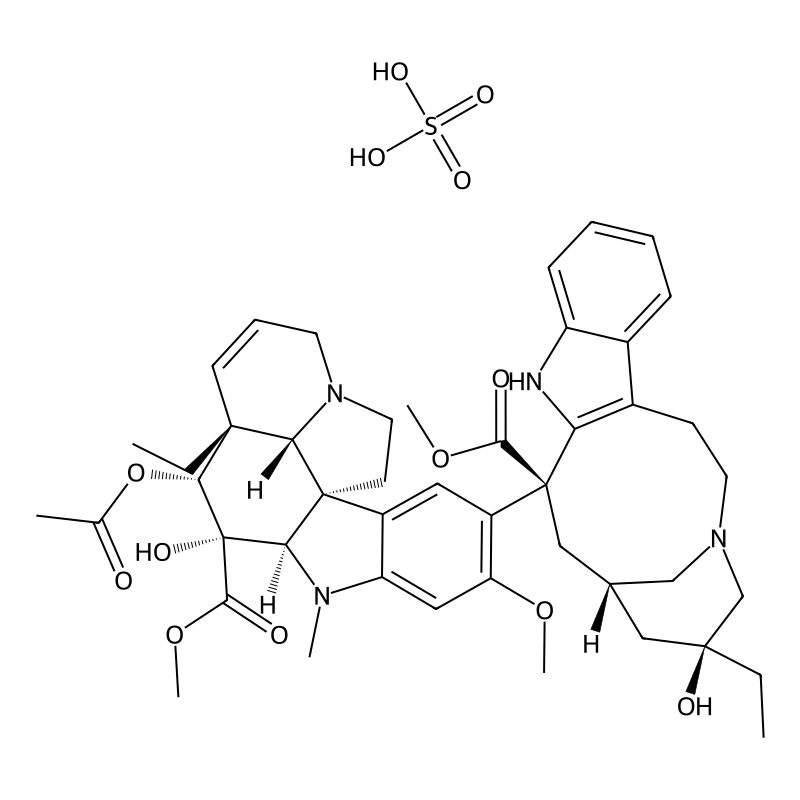

Vincaleukoblastine, also known as vinblastine, is a naturally occurring alkaloid derived from the periwinkle plant (Catharanthus roseus). It belongs to the class of compounds known as Vinca alkaloids, which are characterized by their ability to inhibit cell division. The compound has a complex chemical structure with the molecular formula and is primarily used in chemotherapy for various types of cancer, including Hodgkin's lymphoma and testicular cancer. Its mechanism of action involves binding to tubulin, thereby disrupting microtubule formation necessary for mitosis, leading to cell cycle arrest at the M phase .

Vincaleukoblastine is primarily utilized in oncology as part of combination chemotherapy regimens. It is effective against various cancers, including:

- Hodgkin's lymphoma

- Non-Hodgkin lymphoma

- Testicular cancer

- Breast cancer

In clinical settings, it is often used in conjunction with other chemotherapeutic agents such as bleomycin and methotrexate to enhance efficacy while reducing toxicity .

Research into the interactions of vincaleukoblastine with other compounds has revealed its potential synergistic effects when combined with other chemotherapeutics. For instance, studies indicate that combining vincaleukoblastine with agents like doxorubicin can enhance cytotoxicity against certain cancer cell lines. Additionally, investigations into its pharmacokinetics suggest that vincaleukoblastine's effectiveness may be influenced by P-glycoprotein-mediated transport mechanisms, which limit its accumulation in certain tissues .

Vincaleukoblastine shares structural and functional similarities with several other Vinca alkaloids and related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Vincristine | High | Microtubule inhibition | Pediatric leukemia |

| Vindesine | Moderate | Microtubule inhibition | Non-Hodgkin lymphoma |

| Vinorelbine | Moderate | Microtubule inhibition | Non-small cell lung cancer |

| Catharanthine | High | Precursor | Natural product research |

Uniqueness: Vincaleukoblastine is particularly noted for its potent cytotoxic effects in adult cancers, whereas vincristine is more commonly used in pediatric settings. Its unique pharmacokinetic profile also differentiates it from other Vinca alkaloids, influencing its therapeutic applications and side effect profiles .

Double-Sides Sticking Mechanism

Vincaleukoblastine exhibits a unique double-sides sticking mechanism for tubulin binding, fundamentally different from other microtubule-targeting agents [1]. This mechanism involves the drug's bifunctional molecular structure, composed of vindoline and catharanthine moieties connected through a carbon-carbon bond [1] [2].

Molecular dynamics simulations reveal that vincaleukoblastine acts as a molecular adhesive at the α/β-tubulin interface [1]. The vindoline moiety preferentially associates with α-tubulin, requiring 86.7 kilojoules per mole for dissociation, while the catharanthine moiety binds to β-tubulin with a dissociation energy of 46.2 kilojoules per mole [1]. This dual binding pattern effectively bridges the two tubulin subunits, creating a stable drug-protein complex.

The thermodynamic analysis demonstrates that vincaleukoblastine significantly increases the energy barrier for tubulin dissociation from 197.8 kilojoules per mole to 220.5 kilojoules per mole [1]. This energy increase represents a substantial stabilization of the heterodimer complex, disrupting the normal dynamic equilibrium between tubulin polymerization and depolymerization [1].

Comparative studies with dimeric vindoline derivatives support this mechanism, showing that compounds designed with enhanced double-sided adhesive properties exhibit stronger binding energies up to -251.0 kilojoules per mole [2]. These findings confirm that the bifunctional nature of vincaleukoblastine is essential for its high-affinity tubulin binding and subsequent cytotoxic activity.

Microtubule Destabilization Pathways

Vincaleukoblastine destabilizes microtubules through multiple interconnected pathways that collectively disrupt normal microtubule dynamics [3] [4] [5]. The primary mechanism involves direct interference with tubulin polymerization at the growing plus ends of microtubules, where the drug binds with high affinity [3].

Substoichiometric Binding Effects: Research demonstrates that vincaleukoblastine binding to just 1-2 molecules per microtubule plus end reduces both treadmilling and dynamic instability by approximately 50% without significant microtubule depolymerization [3]. This finding illustrates the drug's remarkable efficiency in disrupting microtubule function at clinically relevant concentrations.

The destabilization occurs through suppression of microtubule dynamics rather than wholesale microtubule depolymerization [3]. At therapeutic concentrations (0.8 nanomolar IC50 in HeLa cells), vincaleukoblastine powerfully blocks mitosis without completely depolymerizing spindle microtubules [3]. This selective targeting of dynamic instability prevents normal mitotic spindle assembly and function.

Structural Destabilization Mechanisms: X-ray crystallography studies reveal that vincaleukoblastine introduces a molecular wedge at the interface between tubulin molecules, directly interfering with tubulin assembly [6]. This wedge-like insertion disrupts the normal head-to-tail polymerization pattern essential for microtubule formation [6].

The drug also promotes tubulin self-association into spiral aggregates at the expense of normal microtubule growth [6]. These aberrant spiral structures represent non-productive tubulin assemblies that sequester tubulin subunits away from functional microtubule formation, contributing to the overall destabilization of the microtubule network.

Metaphase Arrest Dynamics

Vincaleukoblastine induces complete metaphase arrest through its selective disruption of mitotic spindle function [7] [8] [9]. The drug specifically targets dividing cells during the metaphase stage of mitosis, causing a characteristic accumulation of cells with condensed chromosomes [7].

Temporal Dynamics of Arrest: In L1210 ascites tumor cells, vincaleukoblastine produces maximum metaphase accumulation between 12-16 hours post-treatment, with elevated metaphase cell counts persisting for 24 hours [8]. This prolonged arrest period distinguishes vincaleukoblastine from other spindle inhibitors like colchicine, which produces less complete and shorter-duration arrest [8].

The metaphase arrest mechanism involves complete elimination of post-metaphase stages (anaphase and telophase) while leaving prophase stages unaffected [8]. This selective targeting of the metaphase-anaphase transition indicates that vincaleukoblastine specifically disrupts the spindle checkpoint mechanism responsible for chromosome segregation.

Checkpoint Signaling Disruption: The drug prevents normal kinetochore tension development by disrupting mitotic spindle assembly [3]. This lack of proper tension blocks the cell cycle signal to the anaphase-promoting complex, preventing progression from metaphase to anaphase [3]. Chromosomes become trapped at spindle poles, unable to align properly at the spindle equator [3].

Apoptotic Consequences: Prolonged metaphase arrest ultimately triggers apoptotic cell death pathways [3] [9]. The inability to complete mitosis due to sustained spindle disruption activates cellular stress responses leading to programmed cell death, providing the therapeutic basis for vincaleukoblastine's anticancer activity.

Molecular Interactions with Cellular Components

α/β-Tubulin Interface Interactions

Vincaleukoblastine exhibits extensive molecular interactions at the α/β-tubulin interface, engaging with up to 20 distinct active site residues [2]. These interactions span both tubulin subunits, creating a complex network of binding contacts that stabilize the drug-protein complex.

β-Tubulin Binding Residues: The drug interacts with eight critical β-tubulin residues: Asp179, Glu207, Tyr210, Asp211, Phe214, Pro222, Tyr224, and Leu227 [2]. These residues form a binding pocket that accommodates the catharanthine moiety of vincaleukoblastine, contributing to the drug's high binding affinity.

α-Tubulin Binding Residues: Twelve α-tubulin residues participate in drug binding: Asn249, Arg308, Lys326, Asn329, Ala333, Thr334, Lys336, Lys338, Arg339, Ser340, Thr349, and Phe351 [2]. This extensive contact surface explains the vindoline moiety's strong association with the α-tubulin subunit.

Interfacial Disruption: The drug binding site spans the longitudinal interface between adjacent tubulin dimers in microtubules [6]. This strategic positioning allows vincaleukoblastine to disrupt both intradimer and interdimer interactions essential for microtubule stability [6].

Studies of resistance mutations reveal that alterations in the α/β-tubulin interface region, particularly at Leu240 in β-tubulin, significantly affect vincaleukoblastine sensitivity [10]. This residue lies in close proximity to the α/β-tubulin interface and its mutation to isoleucine confers drug resistance, highlighting the importance of precise molecular contacts for drug efficacy [10].

Effects on Mitotic Spindle Formation

Vincaleukoblastine profoundly disrupts mitotic spindle formation through multiple mechanisms that collectively prevent normal chromosome segregation [9] [11]. The drug's primary impact occurs during spindle assembly, where it interferes with the dynamic processes required for proper spindle architecture.

Spindle Assembly Disruption: The drug prevents normal mitotic spindle assembly by binding to tubulin subunits and inhibiting their incorporation into spindle microtubules [9]. This disruption occurs at the molecular level, where vincaleukoblastine-bound tubulin cannot participate in normal polymerization dynamics [9].

Kinetochore Function Impairment: Vincaleukoblastine disrupts kinetochore function by preventing the formation of stable kinetochore-microtubule attachments [9]. The drug's interference with microtubule dynamics at the plus ends prevents the establishment of proper tension required for chromosome alignment and segregation [3].

Centrosome Organization: The drug affects centrosome organization and spindle pole formation, contributing to aberrant spindle morphology [9]. These effects compound the direct tubulin-binding effects, creating multiple points of spindle dysfunction.

Checkpoint Activation: The disrupted spindle formation activates the spindle assembly checkpoint, which monitors kinetochore-microtubule attachments [3]. This checkpoint activation prevents cells from progressing beyond metaphase, creating the characteristic cell cycle arrest associated with vincaleukoblastine treatment.

Research demonstrates that vincaleukoblastine's effects on spindle formation are dose-dependent, with low concentrations causing subtle disruptions in spindle dynamics while higher concentrations produce more severe structural abnormalities [3]. This dose-response relationship has important implications for therapeutic applications and resistance development.

Cellular Transport Mechanisms

Passive Diffusion Processes

Vincaleukoblastine enters cells primarily through passive diffusion mechanisms driven by concentration gradients across cellular membranes [12] [13]. The drug's lipophilic properties, characterized by an octanol-water partition coefficient of 3.7, facilitate its passage through lipid bilayers [14].

Concentration-Driven Transport: Passive diffusion of vincaleukoblastine follows Fick's first law, with drug movement occurring from areas of high concentration to areas of lower concentration [13]. This process continues until equilibrium is established between extracellular and intracellular drug concentrations.

Membrane Permeability Factors: The drug's molecular structure, containing both hydrophobic and hydrophilic regions, enables it to traverse cell membranes effectively [12]. The absence of strongly charged groups at physiological pH enhances membrane permeability compared to more polar analogues.

Cellular Accumulation Patterns: Studies demonstrate that vincaleukoblastine achieves significant cellular accumulation with concentration ratios of 50-100 fold between intracellular and extracellular compartments [15] [16]. This accumulation occurs rapidly, with initial levels reached within 30 minutes of drug exposure [16].

Temperature Dependence: Passive diffusion rates show temperature dependence, with enhanced uptake at physiological temperatures (37°C) compared to lower temperatures [17]. This temperature sensitivity affects both the rate of drug entry and the subsequent cellular responses.

Energy-Dependent Active Transport Systems

Vincaleukoblastine undergoes energy-dependent active transport mediated by ATP-requiring cellular machinery [12] [18]. These transport systems complement passive diffusion and contribute to the drug's overall cellular pharmacokinetics.

ATP Requirement: Active transport of vincaleukoblastine requires ATP hydrolysis, with an apparent Km of 38 micromolar for ATP [18]. The nonhydrolyzable ATP analogue adenosine 5'-[β,γ-imido]triphosphate cannot substitute for ATP and acts as a competitive inhibitor of the transport process [18].

Vesicular Transport Systems: Membrane vesicle studies demonstrate ATP-dependent vincaleukoblastine transport with a Km of approximately 2 micromolar for the drug [18]. This transport system shows osmotic sensitivity, indicating involvement of membrane-bound transport proteins [18].

Inhibitor Sensitivity: The active transport system is sensitive to vanadate, a potent noncompetitive inhibitor of ATPases [18]. This sensitivity confirms the involvement of ATP-dependent transport proteins in vincaleukoblastine cellular uptake.

Dual Transport Mechanisms: Cellular pharmacokinetic studies reveal that vincaleukoblastine accumulation involves both energy-independent and energy-dependent components [16]. Energy depletion with sodium azide inhibits the supplementary accumulation level but not the initial passive uptake, demonstrating the contribution of both transport mechanisms [16].

P-glycoprotein Interactions

Vincaleukoblastine serves as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump that significantly impacts drug cellular pharmacokinetics [19] [20] [21]. This interaction represents a major mechanism of multidrug resistance in cancer cells.

Efflux Pump Kinetics: P-glycoprotein-mediated vincaleukoblastine efflux occurs with high efficiency, with the drug serving as a substrate for the transporter even within the first few seconds of cellular exposure [19]. This rapid efflux capacity suggests that vincaleukoblastine may be directly transported from the cell membrane rather than requiring complete cellular internalization [19].

Energy Dependence: P-glycoprotein-mediated efflux requires ATP hydrolysis, with ATP depletion increasing vincaleukoblastine influx by 6.8-fold in resistant cells compared to 2.2-fold in sensitive cells [19]. This energy dependence confirms the active nature of the efflux process.

Competitive Inhibition: Classical P-glycoprotein inhibitors including verapamil and quinidine effectively inhibit vincaleukoblastine efflux [18] [19]. Verapamil increases initial drug influx by 2.7-fold in resistant cells, while dipyridamole produces even greater effects with 4.0-fold increases [19].

Resistance Mechanisms: P-glycoprotein overexpression in multidrug-resistant cell lines creates a significant barrier to vincaleukoblastine efficacy [20]. The efflux pump reduces intracellular drug concentrations, necessitating higher doses to achieve therapeutic effects and contributing to treatment failure.

Structural Modifications: Research into P-glycoprotein evasion has identified structural modifications that reduce vincaleukoblastine susceptibility to efflux [20]. Modifications at the C20' position of the molecule can substantially reduce P-glycoprotein binding and transport while maintaining or enhancing cytotoxic activity [20].

| Parameter | Value | Reference Type |

|---|---|---|

| Tubulin Binding Affinity (Kd) | 6.0 × 10⁶ M⁻¹ | Binding affinity measurement [22] |

| Dissociation Free Energy (ΔG) | 197.8 kJ/mol | Thermodynamic calculation [1] |

| Tubulin Dissociation with VLB (ΔG) | 220.5 kJ/mol | Thermodynamic calculation with VLB [1] |

| Vindoline Moiety Binding (ΔG) | 86.7 kJ/mol | Molecular dynamics simulation [1] |

| Catharanthine Moiety Binding (ΔG) | 46.2 kJ/mol | Molecular dynamics simulation [1] |

| VLB Inhibition Constant (Ki) | 0.178 μM | Kinetic inhibition analysis [22] |

| Metaphase Arrest IC50 (HeLa cells) | 0.8 nM | Cell-based assay [3] |

| P-glycoprotein Km (ATP) | 38 μM | Transport kinetics [18] |

| P-glycoprotein Km (VLB) | 2 μM | Transport kinetics [18] |

| Cellular Accumulation Ratio | 50-100 fold | Cellular pharmacology [15] |

| Transport Mechanism | Characteristics | Quantitative Data | Clinical Relevance |

|---|---|---|---|

| Passive Diffusion | Concentration gradient-driven | Follows Fick's law | Primary uptake mechanism [12] |

| Energy-Dependent Active Transport | ATP-dependent active transport | Km(ATP) = 38 μM | Secondary transport system [18] |

| P-glycoprotein Efflux | Energy-dependent efflux pump | Km(VLB) = 2 μM | Multidrug resistance mechanism [19] |

| Temperature-Dependent Uptake | Enhanced at 37°C vs 4°C | Rapid assembly at 37°C | Storage and stability [17] |

| Concentration-Dependent Accumulation | Dose-dependent accumulation | 50-100 fold concentration | Therapeutic dosing [15] |

| Cellular Retention | 60% retained after washout | T1/2 retention > 24 hours | Cellular pharmacokinetics [16] |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (98.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine

ABVD is used to treat: Hodgkin lymphoma.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Corrosive;Irritant

Other CAS

18556-44-0